molecular formula C15H24N4O2 B1530580 tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate CAS No. 1329672-52-7

tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Cat. No. B1530580
M. Wt: 292.38 g/mol
InChI Key: WJLHQWKWUVHCTO-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate” is a chemical compound. It is also known as "tert-butyl 4-piperidinylmethylcarbamate" . It is used in the synthesis of various drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate” is represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate” include a molecular weight of 322.41 . The compound is a solid at room temperature and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate is involved in the synthesis of various biologically active molecules. For instance, it serves as a key intermediate in the development of p38 MAP kinase inhibitors, which are potential treatments for rheumatoid arthritis and psoriasis. The synthesis involves complex reactions including tandem Heck-lactamization and Grignard addition, showcasing the compound's role in facilitating the development of novel therapeutic agents (Chung et al., 2006). Additionally, this compound plays a part in the synthesis of histamine H4 receptor ligands, which have shown potential in anti-inflammatory and pain management applications (Altenbach et al., 2008).

Role in Organic Chemistry Research

In organic chemistry research, the compound has been utilized in the synthesis of various intermediates and target molecules. For example, it is involved in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015). Such research highlights the compound's importance in the synthesis of pharmaceuticals.

Applications in Material Science

The compound's derivatives and related chemicals have also been studied for their potential applications in material science. For example, the synthesis and characterization of tert-butyl carbazates from piperidin-4-ones explore their use as intermediates in the production of biopertinent materials, showcasing the versatility of tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate and its derivatives in various scientific domains (Shanthi et al., 2020).

Safety And Hazards

Safety data for “tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate” indicates that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-9-13(17-10-16-11)19-7-5-12(6-8-19)18-14(20)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLHQWKWUVHCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Synthesis routes and methods

Procedure details

A suspension of Boc-4-aminopiperidine (613 mg, 3 mmol), 4-chloro-6-methylpyrimidine (433 mg, 3.3 mmol) and N,N-diisopropylethyl amine (771 L, 4.5 mmol) in dioxane (12 mL) was heated to 150° C. in the microwave for 30 minutes. The reaction was diluted with water and extracted twice with ethyl acetate. The combined organic layers were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a gradient from AcOEt to AcOEt/EtOH 9:1 as eluent. The title compound was obtained as a light yellow solid (693 mg, 79%).
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
771 L
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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